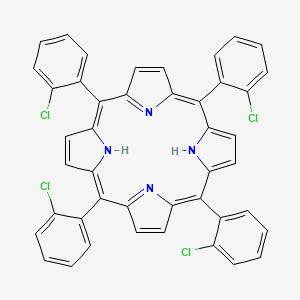
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2).
Oxidation: The intermediate product is then oxidized using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to chlorins or bacteriochlorins.
Substitution: The 2-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and p-chloranil.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Chlorins and bacteriochlorins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
科学研究应用
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its role in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and materials for electronic and photonic applications.
作用机制
The mechanism of action of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for targeting cancer cells.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: Lacks the chlorophenyl groups, which may affect its reactivity and applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups instead of chlorophenyl groups, influencing its electronic properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Hydroxy groups provide different reactivity and solubility characteristics.
Uniqueness
The presence of 2-chlorophenyl groups in 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- imparts unique electronic and steric properties, making it distinct from other porphyrin derivatives. These properties can enhance its performance in specific applications, such as photodynamic therapy and catalysis.
属性
分子式 |
C44H26Cl4N4 |
|---|---|
分子量 |
752.5 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(2-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H |
InChI 键 |
GEHPICAZCITNQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)C=C4)C9=CC=CC=C9Cl)N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
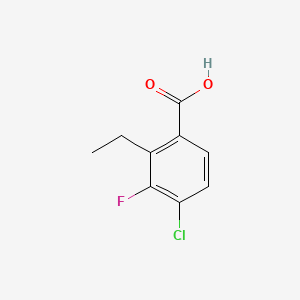


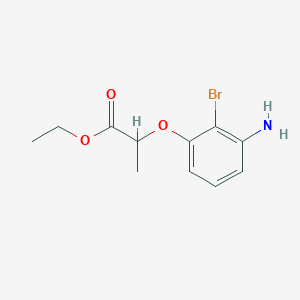
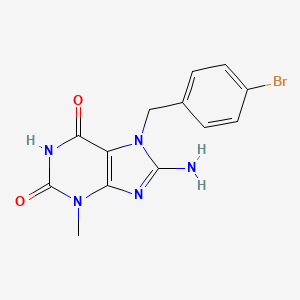



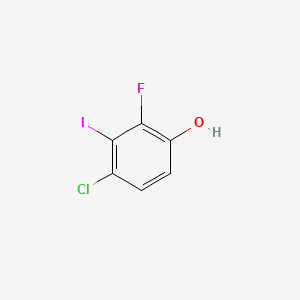
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
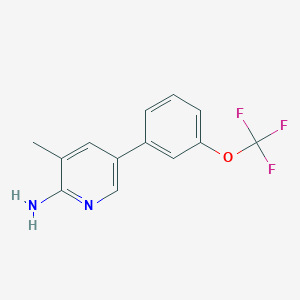
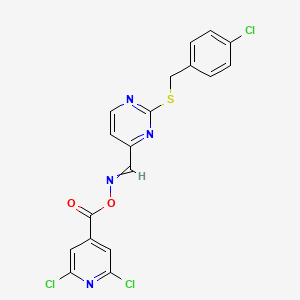
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
